molecular formula C14H8Br2 B099643 9,10-Dibromophenanthrene CAS No. 15810-15-8

9,10-Dibromophenanthrene

Cat. No. B099643
CAS RN: 15810-15-8
M. Wt: 336.02 g/mol
InChI Key: WZVDACBKJRRYBN-UHFFFAOYSA-N
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Description

9,10-Dibromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss 9,10-Dibromophenanthrene, they offer insights into the synthesis, molecular structure, chemical reactions, and properties of various substituted phenanthrenes, which can be extrapolated to understand the characteristics of 9,10-Dibromophenanthrene.

Synthesis Analysis

The synthesis of substituted phenanthrenes is a topic of interest due to their potential applications in materials science and organic electronics. For instance, a practical synthesis for 9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrenes has been described, which serves as a precursor for conjugated polymers . Another study reports the synthesis of 9-amino-10-arylphenanthrene derivatives through a catalyst-free cascade reaction . Additionally, the synthesis of 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes has been achieved with good yields by reacting the anions of 9-phenanthrol and 9-aminophenanthrene with aryl halides . These methods highlight the versatility of synthetic approaches to phenanthrene derivatives, which could be adapted for the synthesis of 9,10-Dibromophenanthrene.

Molecular Structure Analysis

The molecular structure of phenanthrene derivatives is crucial for their electronic and optical properties. The papers discuss various substituted phenanthrenes, such as 9,10-diarylphenanthrenes , 9-iodo-10-organochalcogen-phenanthrenes , and 9,10-dihydro-3-formylphenanthrenes . These studies provide insights into the structural aspects of phenanthrene derivatives, which are important for understanding the molecular geometry and electronic distribution in 9,10-Dibromophenanthrene.

Chemical Reactions Analysis

Phenanthrene derivatives undergo a variety of chemical reactions that modify their structure and properties. For example, 9,10-diarylphenanthrenes can be synthesized through one-pot reduction reactions , and 9-aminophenanthrenes can be obtained via a one-pot reaction including Suzuki–Miyaura cross-coupling followed by a Dieckmann–Thorpe ring closure . The photochemical processes of phenanthrene derivatives have also been studied, revealing the formation of radical cations and other intermediates upon photolysis . These reactions are indicative of the reactivity patterns that could be expected for 9,10-Dibromophenanthrene.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenanthrene derivatives are influenced by their molecular structure. For instance, 9,10-dihydro-9-silaphenanthrene derivatives exhibit different photophysical properties compared to their carbon analogues, with larger Stokes shifts and phosphorescence quantum yields . The photochemical reaction of N-methylphenanthrene-9,10-dicarboximide with secondary amines demonstrates the reactivity of phenanthrene imides under light irradiation . Additionally, the synthesis and study of rotational isomers of 9,10-dinaphthylphenanthrene provide insights into the conformational dynamics of phenanthrene derivatives . These properties are relevant for understanding the behavior of 9,10-Dibromophenanthrene in various environments.

Scientific Research Applications

Bromination Reactions

  • 9-Phenanthrol, closely related to 9,10-Dibromophenanthrene, undergoes bromination reactions, where dibromo-9-phenanthrol is converted to bromo-9-phenanthrol and further to dibromophenanthrene. These reactions are crucial in the synthesis of phenanthrene derivatives (Ōta & Shintani, 1987).

Biodegradation Studies

  • Phenanthrene, which can transform into 9,10-Dibromophenanthrene, is studied for its biodegradation by endophytic fungus, highlighting its potential role in environmental bioremediation (Fu et al., 2018).

Metabolism Research

  • Research on 9,10-Epoxy-9,10-dihydrophenanthrene, a related compound, explores its metabolism in rats, providing insights into the biological processing of similar aromatic hydrocarbons (Boyland & Sims, 1965).

Chemical Synthesis

  • Sodium diethyl phosphite and triethyl phosphite react with 9,10-dibromophenanthrene to form phenanthrene, demonstrating a unique reaction pathway in chemical synthesis (Arbuzov & Bogonostseva, 1954).

Electrochemical Applications

  • Poly-9,10-phenanthrenequinone, derived from a similar compound, shows promising applications in technologies like biosensors and supercapacitors due to its unique electrochemical properties (Genys et al., 2019).

Fungal Metabolism

  • The white rot fungus metabolizes phenanthrene, forming compounds like trans-9,10-dihydroxy-9,10-dihydrophenanthrene, relevant to understanding the environmental fate of similar compounds (Bezalel et al., 1996).

Aerospace Materials

  • DOPO-based phosphorus tetraglycidyl epoxy nanocomposites, synthesized from a related compound, have potential aerospace applications due to their mechanical, thermal, and flame retardant properties (Meenakshi et al., 2011).

Atmospheric Chemistry

  • 9,10-Phenanthrenequinone, formed from phenanthrene's atmospheric reactions, is significant in understanding environmental and atmospheric chemistry (Wang et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

9,10-dibromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDACBKJRRYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399891
Record name 9,10-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dibromophenanthrene

CAS RN

15810-15-8
Record name 9,10-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIBROMOPHENANTHRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
R Yokota, C Kitamura, T Kawase - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The molecule of the title compound, C14H8Br2, is almost planar [maximum deviation 0.0355 (7) Å] and possesses crystallographic twofold (C2) symmetry. In the crystal, the molecules …
Number of citations: 1 scripts.iucr.org
O Çakmak, CC Ersanlı, KB Akar, N Karaoğlan - Org. Commun, 2022 - acgpubs.org
S1: Synthesis and NMR Data 2 Figure S1: 1H NMR spectrum of the crude product (400 MHz, CDCl3) 4 Figure S2: 1H NMR spectrum of 3, 9-dibromophenanthrene (2)(400 MHz, CDCl3) …
Number of citations: 3 www.acgpubs.org
K Chum, BR Henry - Journal of Molecular Spectroscopy, 1976 - Elsevier
The absorption spectra of the charge-transfer complexes of sym-tetracyanobenzene (TCNB) with phenanthrene, 9-bromophenanthrene, and 9,10-dibromophenanthrene are measured …
Number of citations: 5 www.sciencedirect.com
J Fu, EM Suuberg - Environmental Toxicology and Chemistry, 2012 - Wiley Online Library
Abstract Knowledge of vapor pressure of organic pollutants is essential in predicting their fate and transport in the environment. In the present study, the vapor pressures of 12 …
Number of citations: 26 setac.onlinelibrary.wiley.com
KD Bartle, JAS Smith - Spectrochimica Acta Part A: Molecular Spectroscopy, 1967 - Elsevier
The 60 Mc/s NMR spectra of 9-fluoro-, 9-chloro-, 9,10-dibromo-, 9-iodo-, 3-acetyl-9-bromo-, 9-cyano-, 9-cyano-10-methyl-, 1-, 2-, 3- and 9-nitro-, 9-bromo-10-nitro-, 2-, 3- and 9-acetyl-, 4…
Number of citations: 30 www.sciencedirect.com
H Henstock - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
THE bromination of phenanthrene at temperatures between 0" and 76" has been carried out systematically with varying quantities of bromine at each temperature. With one and with …
Number of citations: 10 pubs.rsc.org
JC Miller, JS Meek, SJ Strickler - Journal of the American …, 1977 - ACS Publications
Heavyatom effects on triplet decay rates are reported for the eight monohalonaphthalenes and for ten monohalophenanthrenes. The decrease in the lifetime with substitution is shown …
Number of citations: 79 pubs.acs.org
RA Rossi, AB Penenory - The Journal of Organic Chemistry, 1981 - ACS Publications
0 Reactions were carried out in 250-300 mL of dry liquid ammonia and were irradiated 4 h with four 250-W UV lamps (Philips, Model HPT, water refrigerated). 6 Prepared in situ by 1 …
Number of citations: 59 pubs.acs.org
BA Arbuzov, NP Bogonostseva - Bulletin of the Academy of Sciences …, 1954 - hero.epa.gov
Dinaphthylchloromethane, dinaphthylbromomethane, 9-chlorofluorine and 9-bromofluorine did not react in the experimental conditions. 2. Phenanthrene was formed by reaction of …
Number of citations: 8 hero.epa.gov
H Henstock - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… After forty-eight hours 11 grams of pale yellow crystals had formed, which were fcund to be 9 : 10-dibromophenanthrene. ?"he filtrate was evaporated to dryness in a current of dry warm …
Number of citations: 5 pubs.rsc.org

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